molecular formula C22H29N3O4S B10868990 N-(2,3-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

N-(2,3-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10868990
M. Wt: 431.6 g/mol
InChI Key: ANMNQQGIDHPPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2,3-dimethylphenylhydrazine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarbothioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE
  • N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOUREA

Uniqueness

N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the phenyl and benzoyl rings, which can influence its chemical reactivity and biological activity. The presence of multiple ethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea

InChI

InChI=1S/C22H29N3O4S/c1-6-27-18-12-16(13-19(28-7-2)20(18)29-8-3)21(26)24-25-22(30)23-17-11-9-10-14(4)15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26)(H2,23,25,30)

InChI Key

ANMNQQGIDHPPPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=CC(=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.